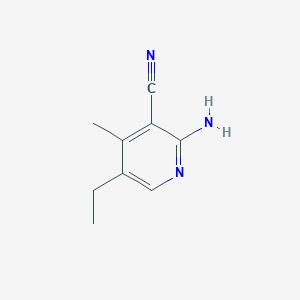
3-Pyridinecarbonitrile,2-amino-5-ethyl-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- is an organic compound with the molecular formula C9H11N3 It is a derivative of pyridine, featuring a nitrile group at the 3-position, an amino group at the 2-position, an ethyl group at the 5-position, and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms.
Industrial Production Methods
Industrial production of this compound typically involves the use of thiourea dioxide as an efficient, reusable organic catalyst in an aqueous medium . This method is advantageous due to its environmental friendliness and cost-effectiveness.
化学反応の分析
Types of Reactions
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridinecarboxylic acids, while reduction reactions may produce pyridinecarbinols.
科学的研究の応用
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Amino-3-pyridinecarbonitrile: This compound has a similar structure but lacks the ethyl and methyl groups.
3-Pyridinecarbonitrile: This compound lacks the amino, ethyl, and methyl groups.
Uniqueness
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- is unique due to the presence of the amino, ethyl, and methyl groups, which confer specific chemical and biological properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, making it distinct from other similar compounds.
特性
CAS番号 |
52833-35-9 |
|---|---|
分子式 |
C9H11N3 |
分子量 |
161.20 g/mol |
IUPAC名 |
2-amino-5-ethyl-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-3-7-5-12-9(11)8(4-10)6(7)2/h5H,3H2,1-2H3,(H2,11,12) |
InChIキー |
OWHDFRHTKXOOCT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(C(=C1C)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
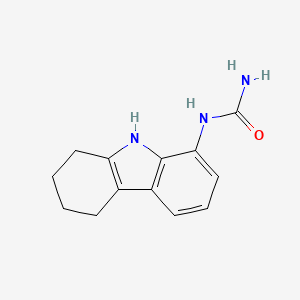
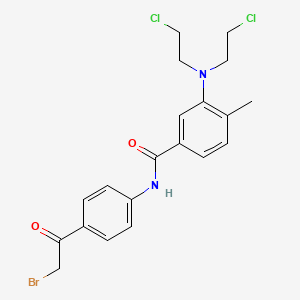
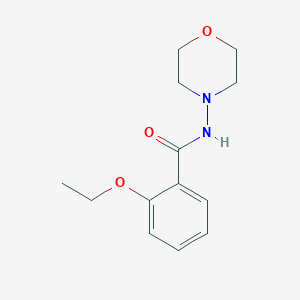

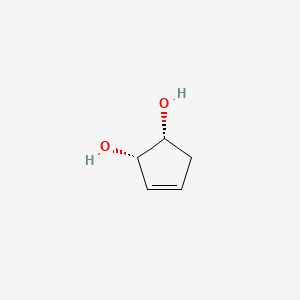
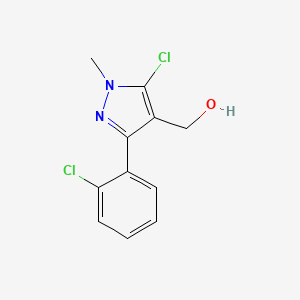
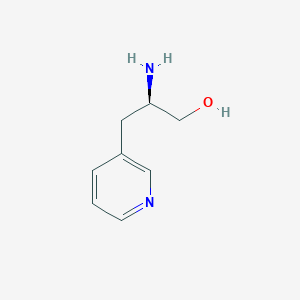
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
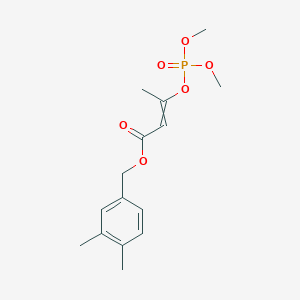
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)

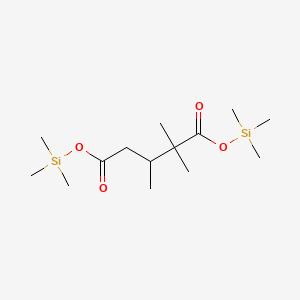
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)
